molecular formula C14H21Cl2NO B1424622 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride CAS No. 1220020-13-2

4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride

Cat. No. B1424622
CAS RN: 1220020-13-2
M. Wt: 290.2 g/mol
InChI Key: PBXITGLTNYOWOT-UHFFFAOYSA-N
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Description

“4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1220032-86-9 . It has a molecular weight of 304.26 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[(4-chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride . The InChI code is 1S/C15H22ClNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H .

Scientific Research Applications

Pharmacology

4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride: has shown promise in pharmacological research, particularly in the study of anticancer properties . It is being explored for its potential to act as a clinical agent against various cancers, including breast, prostate, colon, lung, and ovarian cancers . The compound’s ability to regulate crucial signaling pathways essential for cancer development, such as STAT-3, NF-κB, and PI3k/Akt, makes it a valuable subject of study in oncology .

Material Science

In material science, this compound’s derivatives are being investigated for their utility in creating advanced materials. Its structural properties lend themselves to the synthesis of compounds with potential applications in battery science and chromatography .

Biochemistry

The compound’s role in biochemistry is significant due to its involvement in the synthesis of phosphodiesterase 4 inhibitors . These inhibitors have applications in treating conditions like psoriasis and chronic obstructive pulmonary disease by modulating inflammatory responses .

Environmental Science

While direct applications in environmental science are not extensively documented, the compound’s derivatives could be used in the development of environmentally friendly pesticides or herbicides, given their biochemical activity .

Analytical Chemistry

In analytical chemistry, 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride is utilized as a reagent in the synthesis of various compounds. Its role in the synthesis of quinoline selenium compounds and as a ligand for serotonin 5-HT3 receptors highlights its versatility in chemical analysis and synthesis .

Medicinal Chemistry

The compound is integral to medicinal chemistry, where it serves as an intermediate in the synthesis of a wide range of pharmaceutical drugs. Its derivatives are being studied for their therapeutic effects, including antihypertensive, antiulcer, and antimicrobial activities . The compound’s heterocyclic structure is particularly valuable in creating new medicinal compounds with multi-functional properties.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(4-chloro-2-propan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10(2)13-9-11(15)3-4-14(13)17-12-5-7-16-8-6-12;/h3-4,9-10,12,16H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXITGLTNYOWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride

CAS RN

1220020-13-2
Record name Piperidine, 4-[4-chloro-2-(1-methylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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